1-(2,6-二氟苯甲酰)-3-({5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-基}氧基)氮杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidin-7-yl group . This group is part of a larger class of compounds known as triazolopyrimidines, which are heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidin-7-yl group, a difluorobenzoyl group, and an azetidine ring. The exact structure would need to be confirmed by techniques such as X-ray crystallography .科学研究应用
抗菌剂
- 立体化学效应: 手性氮杂环丁基喹诺酮的合成和分析表明,氮杂环丁烷部分的立体化学对抗菌活性有显着影响。研究发现,氮杂环丁烷环的某些构型赋予了体外和体内抗菌功效的改善,突出了立体化学在抗菌剂开发中的重要性 (Frigola 等人,1995)。
合成技术
- 微波辅助合成: 关于含有三氟甲基部分的稠合杂环的微波辅助合成的研究,例如吡唑并[1,5-a]嘧啶衍生物,证明了该方法在生产复杂杂环化合物方面的效率。该技术在反应速度和产物产率方面具有优势,可应用于相关氮杂环丁烷化合物的合成 (Shaaban,2008)。
结构和活性研究
- 光谱表征和活性: 一项研究重点关注含 1,2,4-三唑并[1,5-a]嘧啶环的新型嘧啶衍生物的合成、晶体结构和光谱表征,其结构与查询化合物相似。该研究还探讨了其抗菌活性,提供了对这类化合物的潜在生物学应用的见解 (Lahmidi 等人,2019)。
抗惊厥和抗抑郁活性
- 药理学评估: 吡啶并[2,3-d]嘧啶衍生物的抗惊厥和抗抑郁活性的设计、合成和评估表明了嘧啶衍生物在药理学研究中的潜力。一些化合物表现出显着的疗效,表明如所述化合物相关的化合物也可能具有治疗潜力 (Zhang 等人,2016)。
作用机制
Pharmacokinetics
The compound exhibits good oral bioavailability, with a reported value of 51% . It also shows high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed within the body, enhancing its potential therapeutic effects.
属性
IUPAC Name |
(2,6-difluorophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-9-5-13(23-16(21-9)19-8-20-23)25-10-6-22(7-10)15(24)14-11(17)3-2-4-12(14)18/h2-5,8,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWURHXBQSCLNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。